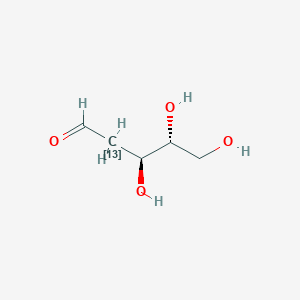
Thyminose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyminose-13C-1, also known as Deoxyribose-13C-1, is a compound labeled with the stable isotope carbon-13. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 labeling is used primarily for research purposes, allowing scientists to trace and study metabolic pathways and biochemical processes with greater precision .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thyminose-13C-1 involves the incorporation of the carbon-13 isotope into the thyminose molecule. This can be achieved through various synthetic routes, often involving the use of carbon-13 labeled precursors. One common method is the chemical synthesis starting from carbon-13 labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to purify the compound and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Thyminose-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbon-13 labeled acids, while reduction can produce carbon-13 labeled alcohols .
Aplicaciones Científicas De Investigación
Thyminose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Helps in studying metabolic processes and pathways in living organisms.
Medicine: Used in drug development and pharmacokinetics to trace the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mecanismo De Acción
The mechanism of action of Thyminose-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyribose-13C-2: Another carbon-13 labeled compound used for similar research purposes.
Glucose-13C-1: A carbon-13 labeled glucose molecule used in metabolic studies.
Pyruvate-13C-1: Used in studying energy metabolism and biochemical pathways.
Uniqueness
Thyminose-13C-1 is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in tracing and studying metabolic pathways. Its use as an endogenous metabolite tracer sets it apart from other labeled compounds, making it particularly valuable in research focused on understanding natural biochemical processes .
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
(3S,4R)-3,4,5-trihydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1 |
Clave InChI |
ASJSAQIRZKANQN-WALQMEISSA-N |
SMILES isomérico |
C([C@H]([C@H]([13CH2]C=O)O)O)O |
SMILES canónico |
C(C=O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)

![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)

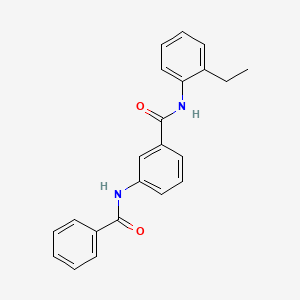

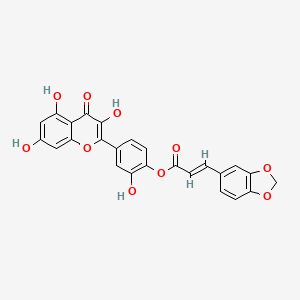
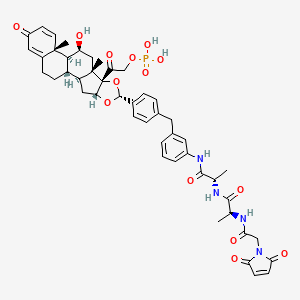
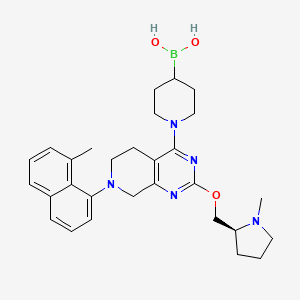
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
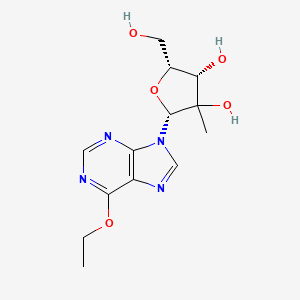
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
